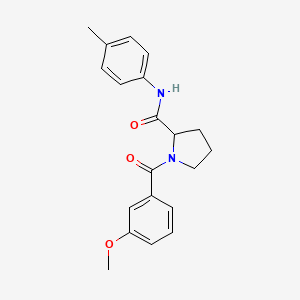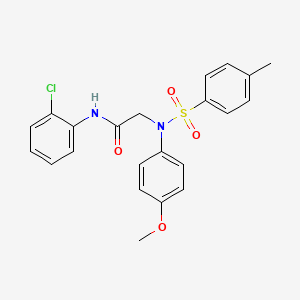![molecular formula C12H14Cl4NO5P B5983208 [Bis(2-chloroethoxy)phosphoryl-(2,4-dichlorophenyl)methyl] carbamate](/img/structure/B5983208.png)
[Bis(2-chloroethoxy)phosphoryl-(2,4-dichlorophenyl)methyl] carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Bis(2-chloroethoxy)phosphoryl-(2,4-dichlorophenyl)methyl] carbamate is a complex organophosphorus compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2-chloroethoxy)phosphoryl-(2,4-dichlorophenyl)methyl] carbamate typically involves the reaction of 2-chloroethanol with phosphorus oxychloride to form bis(2-chloroethoxy)phosphoryl chloride. This intermediate is then reacted with 2,4-dichlorophenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of the reagents and intermediates involved.
化学反应分析
Types of Reactions
[Bis(2-chloroethoxy)phosphoryl-(2,4-dichlorophenyl)methyl] carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler phosphorous compounds.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents such as sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution can result in various substituted carbamates.
科学研究应用
Chemistry
In chemistry, [Bis(2-chloroethoxy)phosphoryl-(2,4-dichlorophenyl)methyl] carbamate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for developing new synthetic methodologies .
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its potential as a biochemical probe.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including as inhibitors of specific enzymes or as part of drug delivery systems.
Industry
Industrially, this compound can be used in the production of flame retardants, plasticizers, and other specialty chemicals .
作用机制
The mechanism of action of [Bis(2-chloroethoxy)phosphoryl-(2,4-dichlorophenyl)methyl] carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with active site residues, leading to enzyme inhibition. The carbamate moiety may also interact with other biomolecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
Bis(2,4-dichlorophenyl) chlorophosphate: Similar in structure but lacks the carbamate group.
Bis(2-chloroethoxy)methane: Contains similar ether linkages but lacks the phosphoryl and carbamate groups.
属性
IUPAC Name |
[bis(2-chloroethoxy)phosphoryl-(2,4-dichlorophenyl)methyl] carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl4NO5P/c13-3-5-20-23(19,21-6-4-14)11(22-12(17)18)9-2-1-8(15)7-10(9)16/h1-2,7,11H,3-6H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIJVXCKJVFMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(OC(=O)N)P(=O)(OCCCl)OCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl4NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S,4S)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5983129.png)
![2-ethyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5983144.png)

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-(azepan-1-yl)propanoate;dihydrochloride](/img/structure/B5983167.png)
![N-methyl-6-oxo-N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5983171.png)
![4-[1-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperidin-3-yl]-2-methyl-1H-pyrimidin-6-one](/img/structure/B5983196.png)
![3-(4-fluorophenyl)-7-(2-methoxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5983199.png)
![2-chloro-4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5983206.png)
![2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B5983211.png)
![6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-[(4,6,8-TRIMETHYLQUINAZOLIN-2-YL)AMINO]-1,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5983216.png)
![N-(4-ACETAMIDOPHENYL)-2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5983226.png)
![3-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid](/img/structure/B5983232.png)

![N-(3-methylsulfanylpropyl)-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide](/img/structure/B5983248.png)
